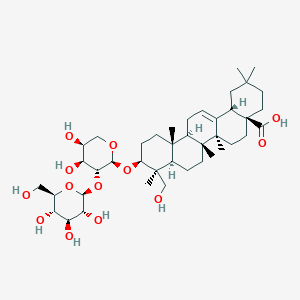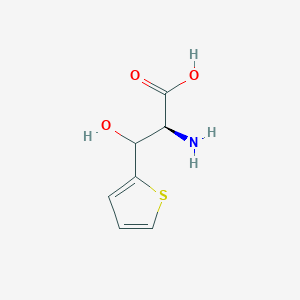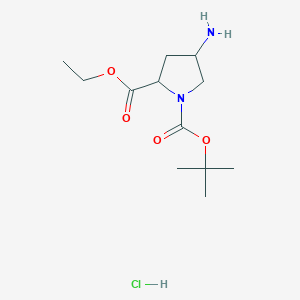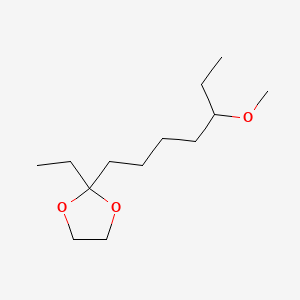
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of an ethyl group at the 2-position and a 5-methoxyheptyl group at the 2-position of the dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with 5-methoxyheptanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring.
Reactants: Ethyl vinyl ether and 5-methoxyheptanal.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxolanes.
科学研究应用
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- 2-ethyl-2-(5-methoxyhexyl)-1,3-dioxolane
- 2-ethyl-2-(5-methoxybutyl)-1,3-dioxolane
- 2-ethyl-2-(5-methoxypentyl)-1,3-dioxolane
Uniqueness
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 5-methoxyheptyl group provides increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H26O3 |
|---|---|
分子量 |
230.34 g/mol |
IUPAC 名称 |
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H26O3/c1-4-12(14-3)8-6-7-9-13(5-2)15-10-11-16-13/h12H,4-11H2,1-3H3 |
InChI 键 |
PYXVZXBWKIGTNS-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCC1(OCCO1)CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


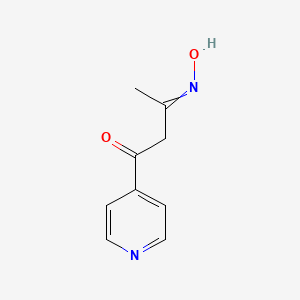
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)

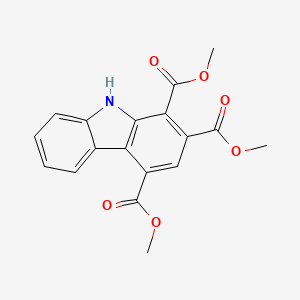
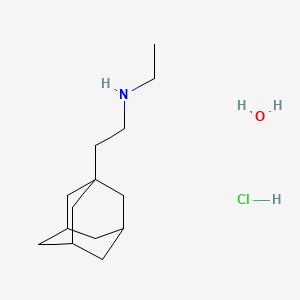
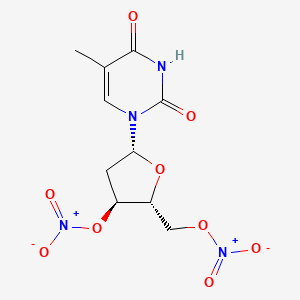
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
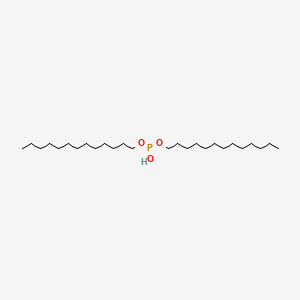
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
